5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole
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Overview
Description
5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the benzyloxy and iodo substituents on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole typically involves the iodination of a pre-formed pyrazole ring. One common method includes the reaction of 1-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of 5-(Benzyloxy)-1-methyl-1H-pyrazole.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: 5-(Benzyloxy)-1-methyl-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and iodo substituents can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-1-methyl-1H-pyrazole: Lacks the iodo substituent, which may result in different chemical reactivity and biological activity.
4-Iodo-1-methyl-1H-pyrazole: Lacks the benzyloxy group, which can affect its solubility and interaction with biological targets.
5-(Benzyloxy)-4-methyl-1H-pyrazole: Substitutes the iodo group with a methyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the benzyloxy and iodo substituents in 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole makes it unique compared to its similar compounds. These substituents can significantly influence its chemical reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11IN2O |
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Molecular Weight |
314.12 g/mol |
IUPAC Name |
4-iodo-1-methyl-5-phenylmethoxypyrazole |
InChI |
InChI=1S/C11H11IN2O/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
BPJPDEFAWPRFKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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